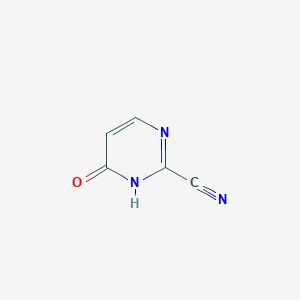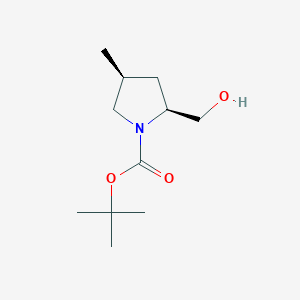
(4S)-1-Boc-4-méthylthio-L-proline ester méthylique
Vue d'ensemble
Description
(4S)-1-Boc-4-methylthiol-L-proline methyl ester is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S)-1-Boc-4-methylthiol-L-proline methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-Boc-4-methylthiol-L-proline methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse dans la déshydratation du méthanol
Ce composé peut être utilisé comme promoteur dans la déshydratation du méthanol pour produire de l'éther diméthylique (DME), un carburant alternatif propre. Des études ont montré que les esters méthyliques peuvent améliorer le rendement en DME en favorisant une réaction bimoléculaire entre le méthanol et les espèces estérifiées sur les sites actifs du catalyseur .
Production de biodiesel
L'ester méthylique est un candidat potentiel pour la synthèse de biodiesel par transestérification. Il peut être dérivé de diverses sources, notamment les huiles végétales et les graisses animales. La présence du groupe ester méthylique peut faciliter le processus de conversion, conduisant à des rendements élevés en biodiesel .
Chimie analytique verte
En analyse environnementale, ce composé pourrait être utilisé dans le développement de méthodes analytiques vertes pour la détermination des esters méthyliques d'acides gras (FAME) dans les échantillons aqueux. Ceci est crucial pour surveiller la qualité de l'eau et la présence de biocarburants dans l'environnement .
Mécanisme D'action
Target of Action
Esters, in general, are known to interact with various enzymes and proteins within the body, often serving as substrates for enzymatic reactions .
Mode of Action
(4S)-1-Boc-4-methylthiol-L-proline methyl ester, like other esters, undergoes hydrolysis, a chemical reaction where the ester bond is broken by water, resulting in the formation of an alcohol and a carboxylic acid . This process can occur under both acidic and basic conditions . The hydrolysis of esters is a critical step in their biological activity, as it releases the active components that can then interact with their targets .
Biochemical Pathways
For instance, they play a role in lipid metabolism, where they are hydrolyzed to produce fatty acids and alcohols . They can also be involved in the synthesis of larger biomolecules .
Pharmacokinetics
Esters are generally known to be well absorbed due to their lipophilic nature, and they are typically metabolized by esterases present in the body, leading to the production of alcohol and carboxylic acid .
Result of Action
The hydrolysis of esters, in general, can result in the release of bioactive compounds that can exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4S)-1-Boc-4-methylthiol-L-proline methyl ester. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster under acidic or basic conditions . Temperature can also influence the rate of this reaction .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVUJNIHBFNERQ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115062 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93967-77-2 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)








![7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1529799.png)


